molecular formula C25H19NO3 B14396319 N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide CAS No. 87503-49-9

N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide

Cat. No.: B14396319
CAS No.: 87503-49-9
M. Wt: 381.4 g/mol
InChI Key: QMZMWJFOEGUDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide: is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a 4-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Acylation: The initial step involves the acylation of naphthalene-1-carboxamide with 4-methylbenzoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate compound, N-(4-methylbenzoyl)naphthalene-1-carboxamide.

    Esterification: The intermediate compound is then subjected to esterification with phenol in the presence of a catalyst such as sulfuric acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of fatty acids, leading to a reduction in lipid accumulation in cells.

Comparison with Similar Compounds

N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide can be compared with other similar compounds, such as:

    N-(4-Methylbenzoyl)-4-benzylpiperidine: This compound has a similar benzoyl group but differs in the presence of a piperidine ring instead of a naphthalene ring.

    2,3-Bis[(4-methylbenzoyl)oxy]succinic acid: This compound contains two 4-methylbenzoyl groups and a succinic acid backbone, differing in its overall structure and functional groups.

Properties

CAS No.

87503-49-9

Molecular Formula

C25H19NO3

Molecular Weight

381.4 g/mol

IUPAC Name

[N-(naphthalene-1-carbonyl)anilino] 4-methylbenzoate

InChI

InChI=1S/C25H19NO3/c1-18-14-16-20(17-15-18)25(28)29-26(21-10-3-2-4-11-21)24(27)23-13-7-9-19-8-5-6-12-22(19)23/h2-17H,1H3

InChI Key

QMZMWJFOEGUDTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON(C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.